3-ethoxy-1-methyl-4-nitro-1H-pyrazole
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Overview
Description
3-Ethoxy-1-methyl-4-nitro-1H-pyrazole is a heterocyclic compound belonging to the pyrazole family. Pyrazoles are five-membered rings containing two adjacent nitrogen atoms. This compound is characterized by the presence of an ethoxy group at the 3-position, a methyl group at the 1-position, and a nitro group at the 4-position. Pyrazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry and other scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-ethoxy-1-methyl-4-nitro-1H-pyrazole typically involves the condensation of appropriate precursors under controlled conditions. One common method includes the reaction of ethyl hydrazinecarboxylate with 3-methyl-4-nitro-1H-pyrazole in the presence of a base. The reaction is carried out in an organic solvent such as ethanol or methanol, and the mixture is heated to reflux for several hours to ensure complete reaction.
Industrial Production Methods
Industrial production of pyrazole derivatives often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the desired product. Additionally, catalysts such as transition metals or solid acids may be used to facilitate the reaction and improve selectivity.
Chemical Reactions Analysis
Types of Reactions
3-Ethoxy-1-methyl-4-nitro-1H-pyrazole can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The ethoxy group can be substituted with other nucleophiles under appropriate conditions.
Cyclization: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Oxidation: Hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Cyclization: Acidic or basic conditions to promote ring closure.
Major Products Formed
Reduction: 3-ethoxy-1-methyl-4-amino-1H-pyrazole.
Substitution: Various substituted pyrazoles depending on the nucleophile used.
Cyclization: Polycyclic compounds with potential biological activity.
Scientific Research Applications
3-Ethoxy-1-methyl-4-nitro-1H-pyrazole has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its antimicrobial, antifungal, and anticancer properties.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 3-ethoxy-1-methyl-4-nitro-1H-pyrazole involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with biological macromolecules. The ethoxy and methyl groups contribute to the compound’s lipophilicity, enhancing its ability to penetrate cell membranes and reach intracellular targets. The exact pathways and targets depend on the specific biological context and the nature of the interactions.
Comparison with Similar Compounds
Similar Compounds
3-Methoxy-1-methyl-4-nitro-1H-pyrazole: Similar structure with a methoxy group instead of an ethoxy group.
3-Methyl-4-nitro-1H-pyrazole: Lacks the ethoxy group, leading to different chemical properties.
3-Ethoxy-4-nitro-1H-pyrazole: Lacks the methyl group, affecting its biological activity.
Uniqueness
3-Ethoxy-1-methyl-4-nitro-1H-pyrazole is unique due to the combination of its substituents, which confer specific chemical and biological properties. The presence of both ethoxy and methyl groups enhances its lipophilicity and potential for diverse chemical reactions, making it a valuable compound in various research applications.
Properties
IUPAC Name |
3-ethoxy-1-methyl-4-nitropyrazole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N3O3/c1-3-12-6-5(9(10)11)4-8(2)7-6/h4H,3H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OKGABFFYOHEJNN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=NN(C=C1[N+](=O)[O-])C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9N3O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.15 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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